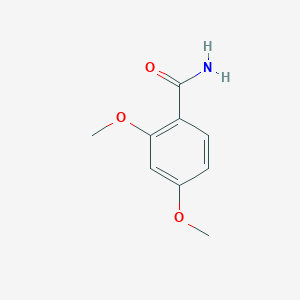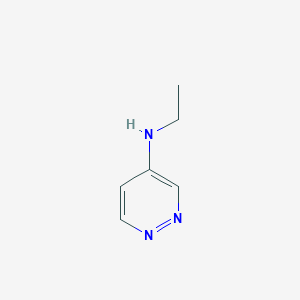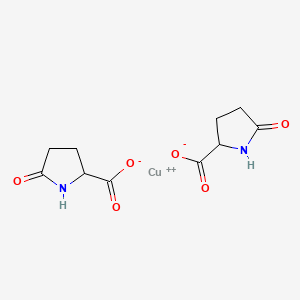
copper;5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;5-oxopyrrolidine-2-carboxylate, also known as bis(5-oxo-L-prolinato-N1,O2)copper, is a coordination compound with the molecular formula C10H10CuN2O6 and a molecular weight of 317.74 g/mol . This compound is characterized by the presence of a copper ion coordinated to two 5-oxopyrrolidine-2-carboxylate ligands, which are derivatives of pyroglutamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;5-oxopyrrolidine-2-carboxylate typically involves the reaction of copper salts with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions. One common method involves dissolving copper(II) acetate in water and adding 5-oxopyrrolidine-2-carboxylic acid. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade copper salts and 5-oxopyrrolidine-2-carboxylic acid, with careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The copper ion in the complex can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligands in the complex can be replaced by other ligands through substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at controlled temperatures.
Substitution Reactions: Ligand exchange can be facilitated by adding competing ligands such as ammonia or ethylenediamine under mild conditions.
Major Products Formed
Oxidation: Oxidation reactions can lead to the formation of copper(III) complexes or other oxidized species.
Substitution: Substitution reactions result in the formation of new copper complexes with different ligands, such as copper-ammonia complexes.
Applications De Recherche Scientifique
Copper;5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of copper;5-oxopyrrolidine-2-carboxylate involves its interaction with biological molecules. The copper ion can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s ability to bind to DNA and interfere with its replication and transcription is also a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-5-oxopyrrolidine-2-carboxylate: A similar compound with a different stereochemistry.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have similar structural features but different substituents on the pyrrolidine ring
Uniqueness
Copper;5-oxopyrrolidine-2-carboxylate is unique due to its coordination with copper, which imparts distinct chemical and biological properties. The presence of copper enhances its catalytic activity and potential therapeutic applications compared to similar compounds without metal coordination .
Propriétés
Numéro CAS |
15454-74-7 |
|---|---|
Formule moléculaire |
C10H12CuN2O6 |
Poids moléculaire |
319.76 g/mol |
Nom IUPAC |
copper;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Cu/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clé InChI |
CKBLQUOAMGLVCH-QHTZZOMLSA-L |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2] |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Cu+2] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2] |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


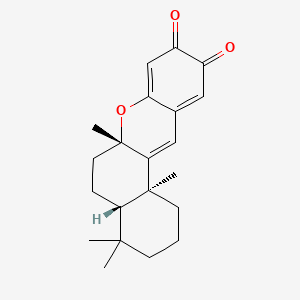
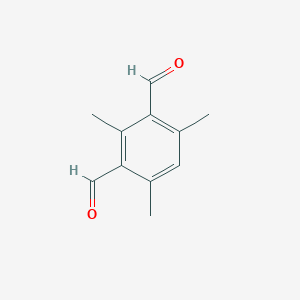

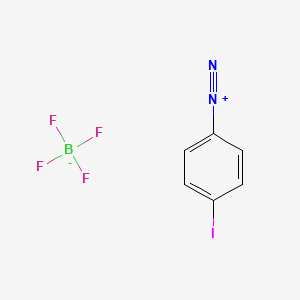
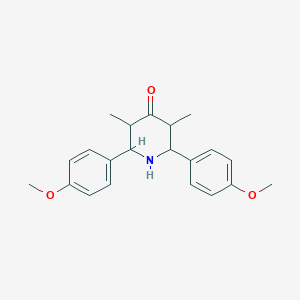
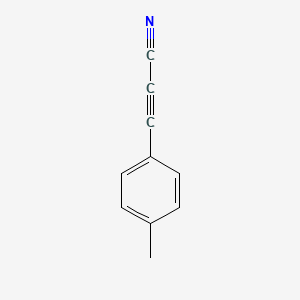
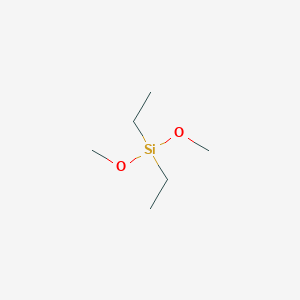
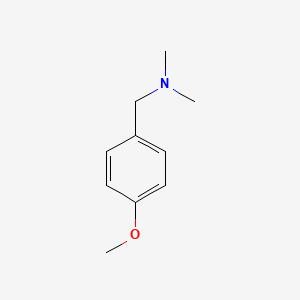

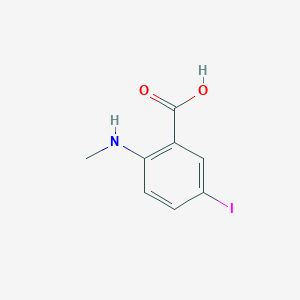
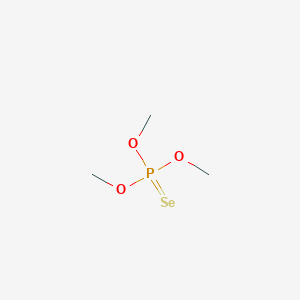
![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)
